

# Revolutionizing Red Blood Cell Health Assessment with Tebapivat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tebapivat |           |
| Cat. No.:            | B15144790 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for assessing red blood cell (RBC) health with **Tebapivat** (AG-946), a novel, oral, allosteric activator of pyruvate kinase. **Tebapivat** has demonstrated significant potential in treating various hemolytic anemias, including sickle cell disease (SCD) and thalassemia, by improving RBC metabolism and function.[1][2] This document offers detailed protocols for key experiments to evaluate the efficacy of **Tebapivat** in a research setting.

# Introduction to Tebapivat and its Mechanism of Action

**Tebapivat** is a potent activator of both the red blood cell-specific isoform of pyruvate kinase (PKR) and the M2 isoform (PKM2).[2][3] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates adenosine triphosphate (ATP). In many hemolytic anemias, PKR activity is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

By activating PKR, **Tebapivat** addresses these metabolic abnormalities.[3] Increased ATP levels enhance RBC membrane integrity and stability, while decreased 2,3-DPG levels increase hemoglobin's affinity for oxygen, thereby reducing the propensity for hemoglobin S (HbS) polymerization and sickling in SCD.[3][4]



# Quantitative Effects of Tebapivat on Red Blood Cell Parameters

The following tables summarize the key quantitative effects of **Tebapivat** on RBC health markers from preclinical and clinical studies.

Table 1: Preclinical Ex Vivo Effects of **Tebapivat** on Sickle Cell Disease RBCs[5]



| Parameter                        | Tebapivat Concentration                      | Mean Change from Vehicle (DMSO) |
|----------------------------------|----------------------------------------------|---------------------------------|
| PKR Activity                     | 1 μΜ                                         | Increased                       |
| 5 μΜ                             | Increased                                    |                                 |
| 50 μΜ                            | Increased                                    | <del>-</del>                    |
| PKR Thermostability              | 5 μΜ                                         | Increased (Mean: 66%, SD: 23%)  |
| 50 μΜ                            | Significantly Increased (Mean: 95%, SD: 17%) |                                 |
| 2,3-DPG Levels                   | 1 μΜ                                         | Decreased                       |
| 5 μΜ                             | Decreased                                    |                                 |
| 50 μΜ                            | Decreased                                    | <del>-</del>                    |
| ATP/2,3-DPG Ratio                | 1 μΜ                                         | Improved                        |
| 5 μΜ                             | Improved                                     |                                 |
| 50 μΜ                            | Improved                                     | -                               |
| Hemoglobin Oxygen Affinity (p50) | 1 μΜ                                         | Decreased (Mean: 96%, SD: 2%)   |
| 5 μΜ                             | Decreased (Mean: 94%, SD: 2%)                |                                 |
| 50 μΜ                            | Decreased (Mean: 95%, SD: 3%)                | _                               |
| Point of Sickling (PoS)          | 1 μΜ, 5 μΜ, 50 μΜ                            | Decreased                       |

Table 2: Clinical Effects of **Tebapivat** in Patients with Sickle Cell Disease (Phase 1 Study, 28 Days Treatment)[3][6]



| Parameter                                               | Tebapivat Dose   | Mean Change from<br>Baseline (SD) |
|---------------------------------------------------------|------------------|-----------------------------------|
| Hemoglobin (g/dL)                                       | 2 mg QD          | +1.2 (0.41)                       |
| 5 mg QD                                                 | +1.9 (0.69)      |                                   |
| ATP (% increase)                                        | 2 mg QD          | +46.3% (29.08)                    |
| 5 mg QD                                                 | +67.8% (30.92)   |                                   |
| 2,3-DPG (% reduction)                                   | 2 mg QD          | -20.91% (7.10)                    |
| 5 mg QD                                                 | -29.44% (12.67)  |                                   |
| Markers of Hemolysis (Lactate Dehydrogenase, Bilirubin) | 2 mg and 5 mg QD | Improvements observed             |
| Markers of Erythropoiesis (Reticulocytes)               | 2 mg and 5 mg QD | Improvements observed             |

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **Tebapivat** and the general workflow for its evaluation.





Click to download full resolution via product page

Figure 1: Tebapivat's mechanism of action in red blood cells.



# In Vitro / Ex Vivo Analysis Obtain Whole Blood (Healthy or Patient) Isolate and Wash RBCs Incubate RBCs with Tebapivat (and vehicle control) **Biochemical Assays Functional Assays** (ATP, 2,3-DPG, PK activity) (Deformability, Sickling, Adhesion, Hemolysis) Data Analysis and Interpretation Collect and Quantify Data Statistical Analysis Draw Conclusions on **Tebapivat Efficacy**

#### Experimental Workflow for Tebapivat Evaluation

Click to download full resolution via product page

**Figure 2:** General workflow for evaluating **Tebapivat**'s effects.



# **Detailed Experimental Protocols**

The following protocols provide a starting point for researchers to assess the impact of **Tebapivat** on RBC health. It is recommended to optimize these protocols for specific experimental conditions.

# Protocol 1: Measurement of Intracellular ATP and 2,3-DPG Levels

Objective: To quantify the effect of **Tebapivat** on the intracellular concentrations of ATP and 2,3-DPG in red blood cells.

#### Materials:

- Freshly collected whole blood (with anticoagulant, e.g., EDTA)
- Phosphate-buffered saline (PBS), ice-cold
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Perchloric acid (PCA), ice-cold
- Potassium carbonate (K2CO3)
- Commercially available ATP and 2,3-DPG assay kits (e.g., colorimetric or fluorometric)
- · Spectrophotometer or fluorometer
- Centrifuge

#### Procedure:

- RBC Isolation:
  - Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.



- Aspirate and discard the plasma and buffy coat.
- Wash the RBC pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.
- Resuspend the washed RBCs in a suitable buffer (e.g., PBS with glucose) to a 20% hematocrit.

#### Incubation with Tebapivat:

- Aliquot the RBC suspension into microcentrifuge tubes.
- Add **Tebapivat** to final concentrations (e.g., 1 μM, 5 μM, 10 μM, 50 μM). Include a vehicle control (DMSO) at the same final concentration as the highest **Tebapivat** concentration.
- Incubate the tubes at 37°C for 2 to 4 hours with gentle agitation.

#### Metabolite Extraction:

- After incubation, pellet the RBCs by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Aspirate the supernatant.
- Add 1 volume of ice-cold PCA (e.g., 0.6 M) to the RBC pellet to lyse the cells and precipitate proteins.
- Vortex vigorously and incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Transfer the supernatant to a new tube.
- Neutralize the PCA by adding K2CO3 (e.g., 3 M) until the pH is between 6.5 and 7.5.
- Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- The resulting supernatant contains the ATP and 2,3-DPG.



#### Quantification:

- Measure the ATP and 2,3-DPG concentrations in the supernatant using commercially available assay kits according to the manufacturer's instructions.
- Normalize the metabolite concentrations to the hemoglobin content of the initial RBC pellet.

### **Protocol 2: In Vitro Sickling Assay**

Objective: To assess the ability of **Tebapivat** to inhibit hypoxia-induced sickling of red blood cells from patients with sickle cell disease.

#### Materials:

- Freshly collected whole blood from an SCD patient (with anticoagulant)
- PBS
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Hypoxia chamber or a gas mixture of 95% N2 / 5% CO2
- Microscope with imaging capabilities
- Glutaraldehyde solution (for fixing cells)

#### Procedure:

- RBC Preparation:
  - Isolate and wash SCD RBCs as described in Protocol 1.
  - Resuspend the washed RBCs in a suitable buffer to a 10% hematocrit.
- Incubation with Tebapivat:



- Pre-incubate the RBC suspension with various concentrations of **Tebapivat** or vehicle control for 1-2 hours at 37°C under normoxic conditions.
- Induction of Sickling:
  - Place the microcentrifuge tubes containing the RBC suspensions in a hypoxia chamber or expose them to a hypoxic gas mixture for 1-2 hours at 37°C.
- Cell Fixation and Imaging:
  - After the hypoxic incubation, add an equal volume of 2% glutaraldehyde in PBS to fix the cells.
  - Prepare a wet mount of the fixed cells on a microscope slide.
  - Acquire images of multiple fields of view for each condition.
- Data Analysis:
  - Manually or using image analysis software, count the number of sickled and normalshaped cells in each image.
  - Calculate the percentage of sickled cells for each condition.
  - Compare the percentage of sickled cells in the **Tebapivat**-treated samples to the vehicle control.

# Protocol 3: Ektacytometry for Red Blood Cell Deformability

Objective: To measure the effect of **Tebapivat** on the deformability of red blood cells under shear stress.

#### Materials:

- Freshly collected whole blood (with anticoagulant)
- Polyvinylpyrrolidone (PVP) solution (e.g., 3.5%, iso-osmotic)



- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Ektacytometer

#### Procedure:

- Sample Preparation:
  - Incubate whole blood or isolated RBCs with various concentrations of **Tebapivat** or vehicle control as described in Protocol 1.
- Ektacytometry Measurement:
  - Dilute the treated blood sample in the PVP solution.
  - Introduce the sample into the ektacytometer.
  - The instrument will subject the RBCs to a defined shear stress, and a laser diffraction pattern will be generated.
  - The elongation index (EI), a measure of cell deformability, is calculated from the diffraction pattern.
- Data Analysis:
  - Generate a deformability curve by plotting the EI as a function of shear stress.
  - Compare the deformability curves of **Tebapivat**-treated samples to the vehicle control. An
    increase in the EI at a given shear stress indicates improved deformability.

## **Protocol 4: Red Blood Cell Adhesion Assay**

Objective: To evaluate the effect of **Tebapivat** on the adhesion of sickle red blood cells to endothelial-associated proteins.

Materials:



- Freshly collected whole blood from an SCD patient (with anticoagulant)
- Microfluidic chambers or 96-well plates coated with endothelial adhesion molecules (e.g., fibronectin, laminin)
- PBS
- Tebapivat stock solution (in DMSO)
- Vehicle control (DMSO)
- · Microscope with imaging capabilities

#### Procedure:

- RBC Preparation and Incubation:
  - Isolate and wash SCD RBCs as described in Protocol 1.
  - Resuspend the RBCs in a suitable buffer.
  - Incubate the RBCs with various concentrations of **Tebapivat** or vehicle control for 1-2 hours at 37°C.
- Adhesion Assay:
  - Introduce the treated RBC suspension into the protein-coated microfluidic chambers or wells.
  - Allow the cells to adhere for a defined period (e.g., 30 minutes) under static or flow conditions.
  - o Gently wash the chambers or wells with PBS to remove non-adherent cells.
- Quantification of Adhesion:
  - Acquire images of multiple fields of view.
  - Count the number of adherent RBCs per unit area.



- Data Analysis:
  - Compare the number of adherent cells in the **Tebapivat**-treated samples to the vehicle control. A decrease in the number of adherent cells suggests a therapeutic benefit.

### Conclusion

**Tebapivat** presents a promising therapeutic strategy for a range of hemolytic anemias by directly targeting the underlying metabolic defects in red blood cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the beneficial effects of **Tebapivat** on RBC health. By utilizing these techniques, the scientific community can further elucidate the therapeutic potential of this novel pyruvate kinase activator and accelerate its development for patients in need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tebapivat by Agios Pharmaceuticals for Sickle Cell Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. researchgate.net [researchgate.net]
- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1492: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Results from a Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Tebapivat (AG-946) in Patients with Sickle Cell Disease [ash.confex.com]
- To cite this document: BenchChem. [Revolutionizing Red Blood Cell Health Assessment with Tebapivat: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15144790#techniques-for-assessing-red-blood-cell-health-with-tebapivat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com